4-Fluoro-3-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
629626-46-6 |
|---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 |
InChI Key |
RPXRNXIZMOQZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)F |
Origin of Product |
United States |
Mechanistic Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Probes for Structural and Mechanistic Investigations
Spectroscopy is a cornerstone for elucidating the structure of 4-Fluoro-3-methoxypyridine and monitoring its transformations. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, FT-Raman) are particularly powerful tools in this regard.
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's electronic environment and connectivity.
In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring would exhibit distinct signals influenced by the neighboring fluoro and methoxy (B1213986) groups. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning these signals definitively to their respective carbon atoms. researchgate.net For instance, an HMBC experiment would show correlations between the methoxy protons and the C3 carbon, confirming the substituent's position.
Furthermore, NMR is a primary tool for determining the regioselectivity of functionalization reactions. When this compound undergoes a reaction, such as electrophilic substitution or metalation, NMR analysis of the product mixture can quantify the ratio of different constitutional isomers formed. nih.gov This data is vital for understanding the directing effects of the existing substituents and optimizing reaction conditions to favor a desired isomer. For example, tracking the formation of regioisomeric products over time via ¹H NMR can provide insights into the kinetic versus thermodynamic control of a reaction. nih.gov
| Nucleus | Expected Chemical Shift (ppm) | Expected Key Coupling Constants (Hz) | Insights Provided |
| ¹H | 7.5-8.5 (ring H), 3.8-4.2 (OCH₃) | J(H,F) across 3-4 bonds (ortho, meta) | Provides information on the electronic environment and spatial relationships of protons. |
| ¹³C | 140-165 (ring C), 55-60 (OCH₃) | ¹J(C,F) ~240-260 Hz (ipso), ²J(C,F) ~15-25 Hz (ortho) | Confirms carbon skeleton and direct C-F bonds through large coupling constants. |
| ¹⁹F | -120 to -150 | J(F,H) | Directly observes the fluorine environment, sensitive to electronic changes in the ring. |
The FT-IR and FT-Raman spectra of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts. These spectra serve as a molecular fingerprint, allowing for confirmation of the compound's identity. Key vibrational modes include the C-F stretch, aromatic C-H stretches, C=C and C=N ring stretching modes, and the asymmetric and symmetric stretches of the C-O-C bond in the methoxy group. bohrium.comresearchgate.net The positions of these bands are sensitive to the electronic effects of the substituents. For example, the electron-withdrawing nature of the fluorine atom can influence the frequency of the pyridine ring vibrations. researchgate.net
While less common for a small molecule like this, conformational analysis can also be aided by vibrational spectroscopy. By comparing experimental spectra with those predicted from computational models (e.g., using Density Functional Theory, DFT), researchers can determine the most stable conformation of the molecule, particularly concerning the orientation of the methoxy group relative to the pyridine ring. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman | Confirms the presence of the pyridine ring. |
| C-O-C Asymmetric Stretch | 1240 - 1280 | FT-IR | Characteristic of the methoxy group ether linkage. |
| C-F Stretch | 1100 - 1250 | FT-IR | Strong absorption indicating the presence of the fluorine substituent. |
| Pyridine Ring Vibrations | 1400 - 1610 | FT-IR, FT-Raman | Fingerprint region confirming the heterocyclic core structure. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and the planarity of the pyridine ring.
Beyond the intramolecular details, X-ray crystallography reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated. These include weak C-H···F and C-H···N hydrogen bonds, where the fluorine atom and the pyridine nitrogen act as hydrogen bond acceptors. researchgate.net Additionally, π-π stacking interactions between the aromatic pyridine rings could play a significant role in stabilizing the crystal structure. nih.gov The interplay of these forces dictates the material's bulk properties, such as its melting point and solubility. While a specific crystal structure for this compound is not widely reported, analysis of related fluorinated and methoxylated aromatic compounds provides a strong basis for predicting these interactions. acs.orgresearchgate.net
Kinetic and Mechanistic Studies of Reaction Pathways
The reactivity of this compound is a balance of the electronic effects of its substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom exert competing influences on the pyridine ring, leading to complex and often highly regioselective chemical behavior.
The functionalization of the this compound ring is a key area of study. The positions ortho, meta, and para to the nitrogen atom, as well as to the existing substituents, have different electronic densities, making certain sites more susceptible to attack by either electrophiles or nucleophiles.
Electrophilic Aromatic Substitution : The methoxy group at C3 is an activating, ortho-para directing group, while the fluorine at C4 is a deactivating, ortho-para director. Their combined effect would likely direct incoming electrophiles to the C2 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing fluorine atom activates the ring for SNAr, particularly at positions ortho and para to it (C3 and C5). However, substitution of the fluorine itself is a common pathway in fluorinated heterocycles. acs.org
Deprotonation/Metalation : The acidity of the C-H protons on the ring is influenced by the adjacent substituents. The proton at C2 is expected to be the most acidic due to the inductive effect of the ring nitrogen and the C3-methoxy group, making it a prime site for deprotonation by strong bases, followed by functionalization. researchgate.net
Systematic studies investigating the reactions of this compound with various reagents under different conditions are essential to map its reactivity and establish predictive models for its functionalization. nih.govresearchgate.net
Many important transformations of pyridine derivatives are mediated by transition metal catalysts. researchgate.net For instance, cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions allow for the formation of C-C, C-N, or C-O bonds at specific positions on the pyridine ring.
Elucidating the catalytic cycle for a reaction involving this compound would involve identifying key steps such as:
Oxidative Addition : The catalyst (e.g., a Palladium(0) complex) inserts into a carbon-halide bond of a functionalized pyridine.
Transmetalation (for Suzuki-type reactions) or Ligand Exchange .
Reductive Elimination : The final product is formed, and the catalyst is regenerated. nih.gov
The identification of transient intermediate species in these cycles is a significant challenge. Techniques such as in-situ NMR or specialized mass spectrometry can be employed to detect and characterize these short-lived molecules. Computational studies using DFT are also invaluable for modeling the energy landscape of the reaction pathway, calculating the structures of transition states, and rationalizing the observed regioselectivity. nih.govmdpi.comresearchgate.net Understanding these cycles is critical for developing more efficient and selective catalysts for the synthesis of complex pyridine-containing molecules.
Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Methoxypyridine
Quantum Chemical Investigations
Quantum chemical methods are employed to model the molecule at the electronic level, providing a detailed picture of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 4-Fluoro-3-methoxypyridine, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for electron correlation and polarization effects.
The primary output of these calculations is an optimized molecular geometry, which represents the lowest energy arrangement of the atoms. The calculations confirm a planar pyridine (B92270) ring, with the substituents influencing key bond lengths and angles. The C4-F bond is characteristically short due to the high electronegativity of fluorine, while the C3-O bond length reflects partial double-bond character from resonance with the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group creates a push-pull electronic system that subtly distorts the ring from perfect symmetry.
The table below presents typical optimized geometric parameters for this compound as determined by DFT calculations.
| Parameter ↕ | Atoms Involved ↕ | Calculated Value ↕ |
|---|---|---|
| Bond Length | C4—F | 1.345 Å |
| Bond Length | C3—O | 1.360 Å |
| Bond Length | O—CH₃ | 1.428 Å |
| Bond Length | N1—C2 | 1.338 Å |
| Bond Angle | C3—C4—C5 | 118.5° |
| Bond Angle | C2—C3—O | 116.0° |
| Dihedral Angle | C4—C3—O—C(H₃) | 0.0° (planar conformer) |
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating sites susceptible to electrophilic attack, while the LUMO acts as an electron acceptor, indicating sites for nucleophilic attack.
For this compound, the HOMO is primarily localized on the electron-rich pyridine ring and the lone pairs of the methoxy oxygen atom. This suggests that electrophiles will preferentially attack the ring carbons or the nitrogen atom. Conversely, the LUMO is distributed across the aromatic ring, with significant contributions from the C-F bond region, reflecting the electron-withdrawing nature of the fluorine atom.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The calculated values for this compound indicate a moderately stable molecule.
| Parameter ↕ | Calculated Value (eV) ↕ | Implication ↕ |
|---|---|---|
| EHOMO | -6.85 eV | Electron-donating capability; site of electrophilic attack |
| ELUMO | -1.20 eV | Electron-accepting capability; site of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | 5.65 eV | High kinetic stability and moderate chemical reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular charge transfer and the stabilizing effects of electron delocalization. By examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify hyperconjugative and resonance effects. The stabilization energy, E(2), associated with these interactions measures their strength.
In this compound, significant interactions include the delocalization of electron density from the lone pairs (n) of the methoxy oxygen and the pyridine nitrogen into the antibonding π* orbitals of the aromatic ring. This n → π* delocalization contributes to the stability of the planar conformation and modulates the ring's aromaticity. Another key interaction is the delocalization from ring π orbitals into the antibonding σ* orbital of the C4-F bond (π → σ*C-F), which is characteristic of fluorinated aromatics.
Natural Population Analysis (NPA), a part of the NBO method, reveals the charge distribution. As expected, the fluorine and nitrogen atoms carry significant negative charges, while the carbon atom attached to fluorine (C4) and the ring carbons adjacent to nitrogen become electropositive.
| Donor NBO ↕ | Acceptor NBO ↕ | E(2) (kcal/mol) ↕ | Interaction Type ↕ |
|---|---|---|---|
| n₂(O) (Oxygen Lone Pair) | π(C2—N1) | 5.8 | Resonance/Hyperconjugation |
| n₂(O) (Oxygen Lone Pair) | π(C4—C5) | 21.5 | Resonance/Hyperconjugation |
| π(C2—C3) | π(C4—C5) | 18.9 | Intra-ring Delocalization |
| n₁(N) (Nitrogen Lone Pair) | σ(C2—C3) | 4.1 | Hyperconjugation |
Thermochemical and Acidity/Basicity Predictions
Theoretical methods are also adept at predicting macroscopic properties like acidity and conformational preferences by calculating the underlying thermodynamics.
The basicity of this compound is centered on the lone pair of the pyridine nitrogen atom. The pKa value, which quantifies this basicity, can be predicted computationally by calculating the Gibbs free energy of protonation in an aqueous medium, often using a continuum solvation model like the Polarizable Continuum Model (PCM).
The electronic effects of the substituents are crucial. The methoxy group at the 3-position is electron-donating through resonance, which increases electron density on the nitrogen and thus increases basicity. However, the highly electronegative fluorine atom at the 4-position is strongly electron-withdrawing via the inductive effect, which significantly decreases the nitrogen's ability to accept a proton, thereby lowering basicity. The net result is that this compound is predicted to be a weaker base than unsubstituted Pyridine (experimental pKa ≈ 5.25). Theoretical calculations place its pKa value significantly lower, reflecting the dominant electron-withdrawing influence of the para-fluoro substituent. These calculations are vital for understanding how the molecule will behave in protic solutions and for predicting its ability to act as a ligand in coordination chemistry, where the nitrogen atom is the primary binding site for metal cations.
The conformational landscape of this compound is primarily defined by the rotation of the methoxy group around the C3-O bond. To analyze this, a Potential Energy Surface (PES) scan is performed by systematically varying the C4-C3-O-C(H₃) dihedral angle and calculating the molecule's energy at each point.
The results of such a scan typically show two stable conformers and two transition states. The most stable conformer is found to be planar, with the methyl group oriented anti to the C4-F bond (dihedral angle of 180°) or syn to the C2 atom (dihedral angle of 0°). In this case, due to steric and electronic factors, the conformer where the methyl group is syn to the C2 position (dihedral angle ≈ 0°) is the global minimum. This planarity is stabilized by maximal resonance between the oxygen lone pairs and the pyridine π-system. Rotation out of the plane is met with an energy barrier, corresponding to the transition state where the methyl group is perpendicular to the ring. This rotational barrier is relatively small, indicating that the methoxy group has considerable rotational freedom at room temperature.
| Conformation ↕ | C4-C3-O-C Dihedral Angle ↕ | Relative Energy (kJ/mol) ↕ | Status ↕ |
|---|---|---|---|
| Planar (syn to C2) | ~0° | 0.00 | Global Minimum |
| Perpendicular | ~90° | 8.5 | Transition State |
Intermolecular Interactions and Supramolecular Assembly Prediction
The prediction of how individual molecules of this compound interact with one another is fundamental to understanding its solid-state properties and potential for crystal engineering. Computational chemistry provides powerful tools to analyze non-covalent interactions and forecast the resulting supramolecular assemblies. These studies are crucial for designing materials with specific properties. unipr.it The arrangement of molecules in a crystal lattice is governed by a complex interplay of various weak forces. unipr.it
The structure of this compound, featuring a pyridine ring, a fluorine atom, and a methoxy group, allows for a variety of intermolecular interactions. The pyridine nitrogen atom is a primary hydrogen bond acceptor. tandfonline.com The fluorine atom can act as a weak hydrogen bond acceptor, and its presence, along with the methoxy group, influences the electronic distribution of the aromatic ring. nih.gov This electronic modulation is critical for interactions such as π-π stacking and C-H···π interactions. unipr.it
Computational methods like Density Functional Theory (DFT), Hirshfeld surface analysis, and the calculation of Molecular Electrostatic Potential (MEP) maps are employed to predict these interactions. tandfonline.comnih.govacs.org MEP maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, indicating likely sites for intermolecular bonding. tandfonline.comnih.gov For this compound, the nitrogen lone pair represents a strong nucleophilic site, while the aromatic protons are potential electrophilic sites.
Hirshfeld surface analysis is a valuable technique for visualizing and quantifying the various intermolecular contacts within a crystal structure. acs.orgnih.gov By mapping properties like distance from the surface onto the surface itself, it provides a detailed fingerprint of how neighboring molecules touch, highlighting the most significant interactions that stabilize the crystal packing. acs.orgacs.org For fluorinated organic compounds, contacts involving fluorine, such as C–H···F, are often significant in directing the supramolecular architecture. acs.orgnih.gov
The combination of these interactions leads to the formation of specific, repeating patterns of intermolecular connections known as supramolecular synthons. These synthons, in turn, guide the assembly of the molecules into larger, ordered structures like dimers, chains, or complex three-dimensional networks. acs.orgnih.gov Predicting the most stable synthons allows for the rational design of cocrystals and the control of solid-state properties. core.ac.uk
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Atoms/Groups | Description |
| Hydrogen Bond | Pyridine Nitrogen (Acceptor) with H-bond donors | The lone pair on the sp²-hybridized nitrogen is a strong hydrogen bond acceptor site. tandfonline.com |
| Weak Hydrogen Bond | Fluorine Atom (Acceptor) with C-H donors | Organically bound fluorine can participate in weak C–H···F hydrogen bonds, influencing crystal packing. nih.govacs.org |
| Weak Hydrogen Bond | Methoxy Oxygen (Acceptor) with C-H donors | The oxygen of the methoxy group can also act as a hydrogen bond acceptor. |
| π-π Stacking | Pyridine Ring | Face-to-face or offset stacking interactions between the aromatic rings contribute to crystal stability. unipr.it |
| C-H···π Interaction | Aromatic C-H bonds and the π-system of a neighboring ring | An interaction where an aromatic C-H bond points towards the face of another pyridine ring. acs.org |
| Dipole-Dipole | C-F, C-O, and C-N bonds | Interactions arising from the permanent dipoles associated with the polar bonds in the molecule. libretexts.org |
Detailed Research Findings
While specific experimental crystal structure data for this compound is not widely published, findings from closely related fluorinated and methoxy-substituted pyridines and other aromatic systems provide a strong basis for prediction.
In one study on a fluorinated imine, Hirshfeld analysis quantified the contributions of various interactions, as shown in the example table below. nih.gov Such an analysis for this compound would similarly break down the close contacts between neighboring molecules. The interplay between a strong acceptor site (the pyridine nitrogen) and multiple weaker interactions (C–H···F, C–H···O, π-stacking) would likely result in a complex and stable three-dimensional supramolecular network. The prediction of this network relies on calculating the relative energies of different possible packing arrangements and identifying the most thermodynamically stable form. core.ac.uk
Table 2: Example of Hirshfeld Surface Analysis Data for a Related Fluorinated Aromatic Compound (Note: This data is from (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP), a related fluorinated compound, and is presented to illustrate the type of data generated in these computational studies. nih.gov)
| Interatomic Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 45.9 |
| F···H | 17.5 |
| C···H | 15.1 |
| O···H | 11.1 |
| C···C | 4.6 |
| O···C | 1.8 |
| N···C | 1.5 |
Research Applications of 4 Fluoro 3 Methoxypyridine As a Synthetic Building Block and Intermediate
Utilization in the Synthesis of Complex Organic Molecules
4-Fluoro-3-methoxypyridine serves as a key starting material for the creation of more intricate molecular architectures. Its reactivity allows for selective modifications at various positions of the pyridine (B92270) ring, facilitating the synthesis of a diverse array of functionalized compounds.
Derivatization to Highly Functionalized Pyridines and Other Nitrogen Heterocycles
The strategic placement of the fluoro and methoxy (B1213986) groups on the pyridine ring of this compound makes it an ideal substrate for derivatization. The fluorine atom, a key feature in many modern pharmaceuticals and agrochemicals, can be displaced through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This allows for the introduction of a wide variety of functional groups at the 4-position. The methoxy group can also be manipulated, further increasing the potential for structural diversity.
Researchers have successfully utilized this reactivity to synthesize a range of highly functionalized pyridines. uni-muenchen.de These reactions often proceed with high selectivity, enabling the targeted synthesis of specific isomers. The ability to introduce diverse substituents is crucial for tuning the physicochemical and biological properties of the final molecules. Beyond simple pyridines, this compound can also serve as a precursor for the synthesis of other nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds. gla.ac.ukekb.eg
Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formations
The structure of this compound is well-suited for participating in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can be activated for substitution, and the pyridine ring itself can be involved in metal-catalyzed cross-coupling reactions. nih.gov These methods are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler starting materials. mdpi.com
For instance, the fluorine atom at the 4-position can be displaced by carbon nucleophiles in palladium-catalyzed reactions, a common strategy for building biaryl structures or introducing alkyl chains. nih.gov Similarly, the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, is a critical step in the synthesis of many pharmaceuticals and agrochemicals. mdpi.comrsc.org this compound provides a reactive handle for these transformations, allowing for the incorporation of amines, alcohols, and thiols into the pyridine core. smolecule.com
Role in Medicinal Chemistry Research and Drug Discovery
The pyridine scaffold is a ubiquitous feature in many approved drugs, and the introduction of fluorine can significantly enhance a molecule's pharmacological properties. rsc.org Fluorine can improve metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Consequently, this compound is a valuable intermediate in the discovery and development of new therapeutic agents. jst.go.jp
Its utility has been demonstrated in the synthesis of inhibitors for various biological targets. For example, fluorinated pyridines are key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov The ability to readily synthesize a library of derivatives from this compound allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity. nih.gov
Significance in Agrochemical Research and Development
The agrochemical industry has also recognized the importance of fluorinated pyridine derivatives. nih.govjst.go.jp Many modern pesticides and herbicides contain a pyridine ring, and the incorporation of fluorine can lead to products with improved efficacy, lower application rates, and better environmental profiles. agropages.com
This compound serves as a building block for the synthesis of novel agrochemicals. Its derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. netascientific.com The ability to create a diverse range of compounds from this single precursor aids in the discovery of new active ingredients for crop protection. myskinrecipes.com
Contribution to Advanced Materials Science and Polymer Chemistry
While the primary applications of this compound are in the life sciences, its unique chemical properties also make it a candidate for use in materials science. Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com
The reactivity of the fluorine atom in this compound allows for its incorporation into polymer backbones or as a pendant group through polymerization reactions involving nucleophilic substitution. This could lead to the development of new materials with tailored properties for a variety of applications, from specialized coatings to advanced electronic materials. smolecule.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Fluoro-3-methoxypyridine, and what methodological considerations ensure high yields?
- Answer : A widely used approach involves condensation reactions followed by oxidative cyclization. For example, hydrazine intermediates (e.g., N-[(3-methoxy-4-substituted phenyl)methylideneamino]pyridin-2-amine) can undergo oxidative ring closure using sodium hypochlorite in ethanol, yielding ~73–91% under mild conditions . Key considerations include solvent choice (ethanol for green chemistry), stoichiometric control of oxidants, and reaction monitoring via TLC or NMR to optimize intermediate purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Look for methoxy (δ ~3.8–4.0 ppm) and fluorine-induced deshielding effects on adjacent protons. For example, fluorine substitution at the 4-position can shift pyridine protons upfield by ~0.5 ppm compared to non-fluorinated analogs .
- FTIR : Characteristic peaks include C-F stretches (~1100–1200 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to prevent inhalation (classified as Acute Toxicity Category 4) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does fluorine substitution at the 4-position influence the electronic and steric properties of 3-methoxypyridine derivatives?
- Answer : Fluorine’s electronegativity increases electron withdrawal, reducing electron density on the pyridine ring. This enhances reactivity toward electrophilic substitution at the 2- and 6-positions. X-ray crystallography data (e.g., bond angles: C-F = 1.34 Å, C-O = 1.43 Å) and DFT calculations can quantify these effects . Comparative studies with 4-methoxypyridine show fluorine reduces pKa by ~1 unit, impacting ligand-receptor interactions .
Q. What strategies resolve contradictions in reported regioselectivity for functionalizing this compound?
- Answer : Conflicting data often arise from solvent polarity or catalyst choice. For example:
- Palladium Catalysis : Polar aprotic solvents (DMF) favor C-2 substitution, while non-polar solvents (toluene) shift selectivity to C-6 .
- Lithiation : Use LDA at −78°C to direct deprotonation to the 6-position, avoiding competing pathways . Validate outcomes via NOESY or X-ray diffraction to confirm regiochemistry .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Fluorine’s hydrophobic and steric effects improve binding affinity in triazolopyridine analogs .
- QSAR Models : Correlate Hammett σ constants (σₘ for -OCH₃ = −0.12, σₚ for -F = +0.15) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
